molecular formula C10H17Br B2463056 4-(2-bromoethyl)spiro[2.5]octane CAS No. 2503204-15-5

4-(2-bromoethyl)spiro[2.5]octane

Cat. No.: B2463056
CAS No.: 2503204-15-5
M. Wt: 217.15
InChI Key: TWBIPRCSRQLMFH-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)spiro[2.5]octane is a bicyclic organobromine compound featuring a spirocyclic framework comprising a cyclopropane ring fused to a six-membered carbocycle. The bromoethyl substituent at the C-4 position introduces steric bulk and electronic effects, making it a reactive intermediate in synthetic chemistry, particularly in cross-coupling reactions and radical-mediated transformations.

Properties

IUPAC Name

8-(2-bromoethyl)spiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17Br/c11-8-4-9-3-1-2-5-10(9)6-7-10/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBIPRCSRQLMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC2)C(C1)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Bromoethyl)spiro[2.5]octane typically involves the reaction of spiro[2.5]octane with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform. The bromination occurs at the ethyl group, resulting in the formation of 8-(2-Bromoethyl)spiro[2.5]octane .

Industrial Production Methods

While specific industrial production methods for 8-(2-Bromoethyl)spiro[2.5]octane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

8-(2-Bromoethyl)spiro[2.5]octane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different substituted spiro[2.5]octane derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form spiro[2.5]oct-2-ene.

    Oxidation Reactions: The ethyl group can be oxidized to form the corresponding carboxylic acid or aldehyde derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

    Nucleophilic Substitution: Substituted spiro[2.5]octane derivatives with various functional groups.

    Elimination: Spiro[2.5]oct-2-ene.

    Oxidation: Carboxylic acids or aldehydes derived from the ethyl group.

Scientific Research Applications

8-(2-Bromoethyl)spiro[2.5]octane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds. It serves as an intermediate in the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of novel materials with unique physicochemical properties.

Mechanism of Action

The mechanism of action of 8-(2-Bromoethyl)spiro[2.5]octane largely depends on the specific application and the target molecule it interacts with. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In biological systems, the compound may interact with cellular components, leading to various biochemical effects.

Comparison with Similar Compounds

Structural and Functional Analogues

6-(Bromomethyl)spiro[2.5]octane
  • Structure : Bromomethyl group at C-6 (vs. bromoethyl at C-4 in the target compound).
  • Molecular Weight : 240.15 g/mol (C₉H₁₅Br) .
  • Reactivity : The bromomethyl group is highly reactive in nucleophilic substitutions, similar to bromoethyl derivatives. However, steric hindrance at C-6 may reduce accessibility compared to C-4 substitution.
  • Applications: Used in palladium-catalyzed domino reactions for synthesizing polycyclic frameworks .
6-tert-Butylspiro[2.5]octane
  • Structure : tert-Butyl group at C-6 (vs. bromoethyl at C-4).
  • Reactivity : The tert-butyl group directs C–H bond oxidation toward hyperconjugatively activated C-4 positions, favoring cationic intermediates and rearranged products (e.g., bicyclo[4.2.0]octan-1-ol) .
  • Key Data :
    • Oxidation with Mn catalysts yields 60% rearranged alcohols and 40% ketones.
    • Steric effects suppress radical pathways, favoring electron transfer (ET) mechanisms .
Spiro[2.5]octane-1-carboxylic Acid
  • Structure : Carboxylic acid at C-1 (vs. bromoethyl at C-4).
  • Applications : Used in drug discovery for its rigid spirocyclic scaffold, which enhances metabolic stability .
  • Purity : 95% (commercially available) .

Brominated Derivatives

1-Bromo-3-(2-bromoethyl)-octane
  • Structure: Linear alkane with dual bromination (non-spiro).
  • Reactivity : Exhibits antimicrobial properties due to bromine’s electrophilic character .
  • Applications : Used as a biocide in dental hygiene products .
6-Bromospiro[2.5]octane
  • Structure : Bromine at C-6 (vs. bromoethyl at C-4).
  • Purity : 95% (commercially available) .

Comparative Data Table

Compound Substituent Position Molecular Weight (g/mol) Key Reactivity/Application Reference
4-(2-Bromoethyl)spiro[2.5]octane C-4 ~245.12 (estimated) Cross-coupling intermediates -
6-(Bromomethyl)spiro[2.5]octane C-6 240.15 Palladium-catalyzed domino reactions
6-tert-Butylspiro[2.5]octane C-6 180.28 C–H oxidation via ET pathways
Spiro[2.5]octane-1-carboxylic Acid C-1 168.19 Drug discovery scaffold
1-Bromo-3-(2-bromoethyl)-octane N/A 283.97 Antimicrobial agent

Mechanistic Insights

  • Radical vs. Cationic Pathways: Bromoethyl substituents (as in the target compound) may enhance radical stability due to hyperconjugation with cyclopropane orbitals, similar to tert-butyl derivatives . In contrast, non-brominated spirooctanes (e.g., spiro[2.5]octane) predominantly undergo radical-mediated oxidation without rearrangement .
  • Steric Effects : The 2-bromoethyl group at C-4 likely imposes moderate steric hindrance, balancing reactivity between nucleophilic substitutions and radical pathways .

Biological Activity

4-(2-bromoethyl)spiro[2.5]octane is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its spirocyclic framework, which contributes to its distinct chemical reactivity and biological properties. The presence of a bromine atom enhances its electrophilic characteristics, making it a candidate for various chemical transformations and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of spiro compounds, including this compound. Spiro compounds have been shown to exhibit activity against a range of bacteria and fungi, making them valuable in the search for new antimicrobial agents. For instance, research on structurally similar spirooxindoles has demonstrated significant antibacterial effects against resistant strains of bacteria, suggesting that this compound may share similar properties .

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The bromine substituent can enhance the compound's reactivity, allowing it to participate in nucleophilic substitution reactions. This reactivity can lead to the formation of biologically active derivatives that may inhibit bacterial growth or modulate other biological pathways .

Case Studies

  • Antimicrobial Activity Assessment : A study examining various spiro compounds found that derivatives similar to this compound exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to evaluate the effectiveness of these compounds .
  • Toxicity Evaluation : Acute toxicity studies conducted on related spiro compounds indicated low toxicity levels at therapeutic doses, suggesting that this compound may also possess a favorable safety profile for further development .

Research Findings

Study Findings Reference
Antimicrobial EfficacyDemonstrated significant antibacterial activity against resistant strains
Toxicity AssessmentLow toxicity observed at doses up to 1 g/kg
Mechanistic InsightsInvolvement in nucleophilic substitution reactions enhancing biological interactions

Applications in Medicinal Chemistry

The unique structure of this compound positions it as a valuable scaffold in medicinal chemistry. Its potential applications include:

  • Drug Development : Investigating derivatives for use as novel antibiotics or antifungal agents.
  • Biochemical Probes : Utilizing its reactivity for studying enzyme mechanisms or as probes in biochemical assays
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Q & A

Q. How does the spiro[2.5]octane framework influence site-selectivity in oxygenation or radical reactions?

  • Methodological Answer : The cyclopropane ring in spiro[2.5]octane creates ring strain (≈27 kcal/mol), directing site-selective C–H bond oxygenation. ETFDO (ethyl fluorodioxirane) preferentially oxidizes tertiary C–H bonds adjacent to the spirocenter due to hyperconjugative stabilization of transition states . Computational studies (DFT) can model radical intermediates to predict selectivity .

Q. What strategies resolve contradictions in spectroscopic data for spiro[2.5]octane derivatives with multiple substituents?

  • Methodological Answer : Conflicting NMR assignments (e.g., overlapping cyclopropane signals) can be resolved by:
  • Variable Temperature NMR : Reduces signal broadening from ring puckering .
  • 2D-COSY/HMBC : Correlates protons and carbons to confirm substituent positions .
  • Comparative Analysis : Benchmark against X-ray structures of analogs (e.g., 6,6-dimethyl-4,8-dioxo derivatives) .

Q. Can this compound serve as a precursor for bioactive spirocyclic compounds?

  • Methodological Answer : Yes. The bromoethyl group enables functionalization into pharmacophores (e.g., azaspiro compounds for kinase inhibition). For example:
  • Suzuki Coupling : Replace Br with aryl/heteroaryl groups to modulate bioactivity .
  • Cyclization : Form spiro-fused heterocycles (e.g., indoles) via Buchwald-Hartwig amination . Natural product analogs (e.g., pestalotriols) show antimicrobial activity, suggesting therapeutic potential .

Q. How do computational models predict the stability and conformational dynamics of this compound?

  • Methodological Answer : Molecular dynamics (MD) simulations reveal that the spiro core restricts rotation, stabilizing chair-like conformations. QM/MM calculations predict bond angles (e.g., cyclopropane C–C–C ≈ 60°) and strain energy. Software like Gaussian or BEAST 2.5 can model substituent effects on ring puckering and reactivity .

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